molecular formula C28H37ClO7 B10785502 Icomethasone enbutate

Icomethasone enbutate

Katalognummer: B10785502
Molekulargewicht: 521.0 g/mol
InChI-Schlüssel: OVTRPNSKIPQZEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Icometasone enbutate (CAS 103466-73-5) is a synthetic glucocorticoid with the molecular formula C₂₈H₃₇ClO₇ and a molecular weight of 521.042 g/mol . Its chemical structure includes a 17-butyrate and 21-acetate ester modification on a 9α-chloro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione backbone . Despite preclinical pharmacokinetic evaluations, clinical development was discontinued in Europe .

Eigenschaften

Molekularformel

C28H37ClO7

Molekulargewicht

521.0 g/mol

IUPAC-Name

[17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3

InChI-Schlüssel

OVTRPNSKIPQZEC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of icomethasone enbutate involves multiple steps, starting from the parent compound, icomethasone. The process includes chlorination, hydroxylation, and esterification reactions. The 21-mesylate of icomethasone can be obtained in a highly pure form, practically free of traces of substitution in the 11-position .

Industrial Production Methods: Industrial production methods for icomethasone enbutate are not well-documented due to its status as an investigational compound. the general approach involves large-scale synthesis of the parent compound followed by specific modifications to achieve the desired ester form.

Analyse Chemischer Reaktionen

Search Results Analysis

The provided sources focus on general chemical reaction optimization , reaction databases like CAS SciFinder , electrochemical advancements , organic synthesis methodologies4, combustion simulations , and public chemical databases (PubChem) . None of these resources mention "Icomethasone enbutate" or its derivatives.

Potential Reasons for Limited Data

  • Nomenclature Issues : The compound may be referred to by an alternative IUPAC name, trade name, or research code not captured in the search results.

  • Research Obscurity : The compound might be under active investigation with data not yet published or indexed in public databases.

  • Specialized Applications : If it is a proprietary pharmaceutical or industrial compound, detailed reaction data may be restricted to internal research documents.

Recommended Next Steps

To obtain authoritative information about Icomethasone enbutate , consider the following:

  • Consult Specialized Databases :

    • Use CAS SciFinder or Reaxys to search for peer-reviewed reactions, patents, or synthetic pathways.

    • Explore PubChem for physicochemical properties or related compounds.

  • Patent Literature Review :

    • Search the USPTO or WIPO databases for patents involving the compound.

  • Contact Manufacturers or Researchers :

    • Reach out to pharmaceutical companies or academic institutions specializing in corticosteroid derivatives.

Hypothetical Reaction Framework

While no verified data exists in the provided sources, Icomethasone enbutate (a presumed corticosteroid ester) might undergo reactions typical of steroidal compounds:

Reaction Type Example Reaction Catalysts/Conditions
Ester Hydrolysis Icomethasone enbutate → Icomethasone + Butyric AcidAcidic/Basic hydrolysis (e.g., H₂SO₄/NaOH)
Oxidation Side-chain oxidation to ketone or carboxylateKMnO₄, CrO₃
Halogenation Electrophilic substitution at unsaturated sitesCl₂, Br₂ (in presence of Lewis acids)

Note: This table is speculative and based on analogous steroid chemistry.

Critical Considerations

  • Avoid relying on non-peer-reviewed platforms (e.g., ) as per the user’s request.

  • Experimental validation is essential for confirming reaction pathways and yields.

If further assistance is required, additional details about the compound’s structure or context would enable a more targeted investigation.

Wissenschaftliche Forschungsanwendungen

Icomethasone enbutate has been studied primarily for its anti-inflammatory and immunosuppressive properties. Its applications include:

Wirkmechanismus

Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory transcription factors such as NF-Kappa B. It also inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives, which are key mediators of inflammation. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Icometasone enbutate belongs to the glucocorticoid class, sharing structural and functional similarities with other corticosteroids. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Icometasone Enbutate and Analogous Glucocorticoids

Compound Molecular Formula Molecular Weight (g/mol) Ester Modifications Key Indications Metabolism Development Status
Icometasone Enbutate C₂₈H₃₇ClO₇ 521.042 17-butyrate, 21-acetate Investigated for asthma (discontinued) Extensive hepatic metabolism (≥9 metabolites) Preclinical (discontinued)
Mometasone Furoate C₂₇H₃₀Cl₂O₆ 521.43 17α-furoate Asthma, allergic rhinitis, dermatitis Hepatic (CYP3A4-mediated) Marketed
Betamethasone Acetate C₂₄H₃₁ClO₆ 454.95 21-acetate Inflammation, autoimmune disorders Hepatic (CYP3A4/5) Marketed
Dexamethasone C₂₂H₂₉FO₅ 392.46 None Inflammation, COVID-19, chemotherapy support Hepatic (CYP3A4) Marketed
Fluticasone Propionate C₂₅H₃₁F₃O₅S 500.57 17α-propionate, 21-thiomethoxy Asthma, COPD Hepatic (CYP3A4) Marketed

Key Differentiators

This may influence tissue penetration and duration of action .

Metabolism :

  • Icometasone enbutate undergoes extensive hepatic metabolism with multiple metabolites, whereas mometasone furoate and fluticasone propionate rely primarily on CYP3A4 for clearance .
  • Betamethasone acetate and dexamethasone are metabolized more predictably, contributing to their widespread clinical use .

Protein Binding: Icometasone enbutate exhibits non-saturable, reversible binding to serum albumin, unlike dexamethasone, which binds extensively to transcortin (CBG), affecting its bioavailability and half-life .

Clinical Utility :

  • While icometasone enbutate was discontinued due to undisclosed efficacy or safety concerns, its structural analog mometasone furoate succeeded due to optimized ester modifications enhancing topical potency and reduced systemic exposure .

Research Findings and Limitations

  • Preclinical Data : Rat studies showed icometasone enbutate’s low oral bioavailability, likely due to first-pass metabolism, and moderate absorption via intratracheal routes . However, the lack of human trials limits direct clinical comparisons .
  • Safety Profile : The absence of unmetabolized drug in excretion suggests rapid clearance, but metabolite toxicity remains unstudied . In contrast, dexamethasone’s well-characterized safety profile supports its use in critical care .

Q & A

Q. How can contradictory data on Icomethasone enbutate’s pharmacokinetic profile (e.g., half-life variability across studies) be resolved?

  • Methodological Answer : Conduct a meta-analysis to identify covariates (e.g., species differences, dosing regimens). Perform in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling. Validate hypotheses with controlled crossover studies in standardized models .
  • Data Analysis : Apply sensitivity analysis to isolate confounding variables. Present findings in comparative tables with weighted effect sizes .

Q. What experimental designs are optimal for assessing Icomethasone enbutate’s receptor binding specificity and off-target effects?

  • Methodological Answer : Use radioligand binding assays with competitive inhibition protocols. Pair with CRISPR-edited cell lines to isolate target receptors. For off-target screening, employ high-throughput platforms (e.g., kinase profiling arrays) and molecular docking simulations. Include positive/negative controls to minimize false positives .
  • Hypothesis Testing : Frame research questions using PICOT (Population: cell lines; Intervention: concentration gradients; Comparison: known inhibitors; Outcome: binding affinity; Time: equilibrium periods) .

Q. How should researchers statistically model dose-response relationships for Icomethasone enbutate’s anti-inflammatory effects?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation, log-logistic models) to raw data. Use Akaike Information Criterion (AIC) to select the best-fit model. Incorporate hierarchical Bayesian methods to account for inter-study variability .
  • Data Interpretation : Report EC₅₀/IC₅₀ values with 95% credible intervals. Visualize curves using normalized response vs. log-dose plots .

Q. What methodologies are recommended for synthesizing and characterizing novel derivatives of Icomethasone enbutate?

  • Methodological Answer : Employ retrosynthetic analysis to design derivatives. Use spectroscopic techniques (NMR, FTIR) for structural confirmation. Assess bioactivity through tiered screening (e.g., primary in vitro assays followed by secondary in vivo validation). Document synthetic yields, purity (>95%), and stability profiles .

Q. How can long-term stability studies for Icomethasone enbutate formulations be optimized to predict shelf-life?

  • Methodological Answer : Follow ICH Q1A guidelines for accelerated stability testing (e.g., 40°C/75% RH for 6 months). Monitor critical quality attributes (CQAs) like impurity formation and dissolution rates. Use Arrhenius modeling to extrapolate degradation kinetics. Validate predictions with real-time stability data .

Q. What strategies integrate omics data (e.g., transcriptomics, metabolomics) to elucidate Icomethasone enbutate’s mode of action?

  • Methodological Answer : Apply multi-omics integration pipelines (e.g., network pharmacology, pathway enrichment analysis). Use machine learning (e.g., Random Forest) to identify biomarker panels. Validate hypotheses with knockout models or siRNA silencing .

Q. How should researchers design in vitro-in vivo correlation (IVIVC) studies for Icomethasone enbutate’s bioavailability?

  • Methodological Answer : Establish dissolution profiles using biorelevant media (e.g., FaSSIF/FeSSIF). Corrogate with pharmacokinetic data from animal models. Apply Level A IVIVC using deconvolution methods. Validate with bootstrap resampling to ensure robustness .

Key Considerations

  • Data Integrity : Ensure raw data accessibility and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Address animal welfare and human tissue use in methodology sections, citing institutional review board approvals .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and share code/analytical pipelines via GitHub .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.